(Benzene-1,2,4,5-tetrayltetrakis(methylene))tetraphosphonic acid
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Overview
Description
(Benzene-1,2,4,5-tetrayltetrakis(methylene))tetraphosphonic acid is a complex organic compound characterized by its benzene ring structure substituted with four methylene groups, each linked to a tetraphosphonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Benzene-1,2,4,5-tetrayltetrakis(methylene))tetraphosphonic acid typically involves the reaction of benzene-1,2,4,5-tetracarboxylic acid with phosphonic acid derivatives under controlled conditions. The reaction is often carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the preparation of benzene-1,2,4,5-tetracarboxylic acid, followed by its conversion to the corresponding tetraphosphonic acid derivative. This process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(Benzene-1,2,4,5-tetrayltetrakis(methylene))tetraphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the phosphonic acid groups to phosphine or phosphonate derivatives.
Substitution: The methylene groups can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as lithium aluminum hydride (LiAlH₄), and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products Formed
The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted products where the methylene groups have been replaced by other functional groups .
Scientific Research Applications
(Benzene-1,2,4,5-tetrayltetrakis(methylene))tetraphosphonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (Benzene-1,2,4,5-tetrayltetrakis(methylene))tetraphosphonic acid involves its ability to form stable complexes with metal ions through its phosphonic acid groups. These complexes can interact with various molecular targets and pathways, leading to specific effects depending on the application. For example, in MOFs, the compound acts as a linker, connecting metal nodes to form a porous framework .
Comparison with Similar Compounds
Similar Compounds
(Ethene-1,1,2,2-tetrayltetrakis(benzene-4,1-diyl))tetraphosphonic acid: Similar structure but with ethene groups instead of methylene groups.
Benzene-1,2,4,5-tetracarboxylic acid: Precursor to the compound, with carboxylic acid groups instead of phosphonic acid groups.
Uniqueness
(Benzene-1,2,4,5-tetrayltetrakis(methylene))tetraphosphonic acid is unique due to its specific substitution pattern and the presence of multiple phosphonic acid groups, which enhance its ability to form stable complexes and its versatility in various applications .
Properties
Molecular Formula |
C10H18O12P4 |
---|---|
Molecular Weight |
454.14 g/mol |
IUPAC Name |
[2,4,5-tris(phosphonomethyl)phenyl]methylphosphonic acid |
InChI |
InChI=1S/C10H18O12P4/c11-23(12,13)3-7-1-8(4-24(14,15)16)10(6-26(20,21)22)2-9(7)5-25(17,18)19/h1-2H,3-6H2,(H2,11,12,13)(H2,14,15,16)(H2,17,18,19)(H2,20,21,22) |
InChI Key |
YIHIDHLQYGLSMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O |
Origin of Product |
United States |
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